
Methyl (S)-(+)-mandelate
Overview
Description
Methyl (S)-(+)-mandelate is an organic compound that belongs to the class of esters. It is the methyl ester of mandelic acid and is known for its chiral properties, existing in the (S)-(+)-enantiomeric form. This compound is widely used in various fields due to its unique chemical properties and biological activities.
Scientific Research Applications
Methyl (S)-(+)-mandelate has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (S)-(+)-mandelate can be synthesized through several methods. One common approach involves the esterification of (S)-(+)-mandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective reduction of methyl benzoylformate using whole cell biocatalysts like Saccharomyces cerevisiae has been reported to yield high enantiomeric excess and product concentration . This method is advantageous due to its mild reaction conditions and environmental compatibility.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-(+)-mandelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mandelic acid or other derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Mandelic acid.
Reduction: this compound alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl (S)-(+)-mandelate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis and subsequent metabolic transformations.
Comparison with Similar Compounds
Methyl (S)-(+)-mandelate can be compared with other similar compounds such as:
Methyl ®-(-)-mandelate: The enantiomer of this compound, which has different optical activity and potentially different biological effects.
Ethyl mandelate: Another ester of mandelic acid, differing in the alkyl group attached to the ester function.
Mandelic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.
Uniqueness: this compound is unique due to its high enantiomeric purity and specific optical activity, making it valuable in chiral synthesis and as a resolving agent in various chemical processes .
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl (S)-(+)-mandelate?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: How is this compound used in asymmetric synthesis?
A2: this compound serves as a valuable chiral starting material in asymmetric synthesis. For instance, it plays a key role in the synthesis of (+)-dienomycin C, an alkaloid with potential pharmaceutical applications []. Additionally, it has been utilized in the asymmetric synthesis of (-)-neopodophyllotoxin [].
Q3: Can you elaborate on the stereospecific oxygen rearrangement observed during the reduction of this compound?
A3: Research has demonstrated that the reduction of this compound yields not only the expected 2-phenylethanol but also the unexpected optically pure 1-phenylethanol. This unusual outcome arises from a stereospecific oxygen atom metathesis, which proceeds through a styrene oxide intermediate. Interestingly, the concentration of this intermediate is influenced by the polarity of the solvent used in the reaction [].
Q4: How is this compound employed in enzymatic reactions?
A4: this compound is frequently used as a substrate for testing the activity and enantioselectivity of lipases. Various studies have explored its kinetic resolution using immobilized lipase preparations, particularly from Candida antarctica B (CAL-B) [, , , , , , ]. The enantioselectivity of these reactions can be significantly influenced by factors like immobilization method, pH, and the specific buffer used.
Q5: Are there other enzymes besides CAL-B that show activity towards this compound?
A5: Yes, beyond CAL-B, other enzymes demonstrate activity and enantioselectivity towards this compound. These include an esterase from Rhodobacter sphaeroides [, ], a lipase from Burkholderia sp. GXU56 [, ], a lipase from Geotrichum sp. GXU33 [], and an esterase from Dactylosporangium sp. BB08 []. These findings highlight the versatility of this compound as a substrate in biocatalytic processes.
Q6: Has this compound been studied using computational chemistry approaches?
A6: Yes, computational studies, including molecular dynamics simulations, have been conducted to analyze the enantioselective binding of this compound with β-cyclodextrin []. These studies provide valuable insights into the chiral recognition mechanism and factors influencing enantiomeric separation.
Q7: What methods are available for separating the enantiomers of Methyl mandelate?
A7: Gas chromatography, employing chiral stationary phases like β-cyclodextrin (Cyclodex B), has proven effective for separating the enantiomers of Methyl mandelate []. This technique allows for the determination of thermodynamic parameters, offering insights into the chiral recognition mechanism.
Q8: How does this compound perform in the presence of organic solvents?
A8: The research indicates that the stability and activity of enzymes like CALB towards this compound can be influenced by the presence of organic solvents [, , ]. Additionally, the choice of buffer during enzymatic reactions can impact both enzyme activity and enantiospecificity []. For instance, the use of bicarbonate buffer instead of phosphate buffer can drastically alter the activity of immobilized almond lipase towards the R and S isomers of methyl mandelate.
Q9: What are some essential tools and resources for conducting research on this compound and related compounds?
A9: Essential tools and resources for this field of research encompass:
- Chiral Chromatography: Techniques like gas chromatography and high-performance liquid chromatography (HPLC) equipped with chiral stationary phases are crucial for separating and analyzing enantiomers [, ].
- Spectroscopy: NMR and IR spectroscopy are indispensable for structural characterization and studying reaction mechanisms [].
- Enzyme Engineering and Immobilization: Techniques for enzyme engineering, such as directed evolution, and immobilization strategies play a vital role in developing efficient and robust biocatalysts for enantioselective synthesis [, , , , , , , ].
- Computational Chemistry Software: Molecular modeling software and computational chemistry tools are essential for simulating molecular interactions, predicting binding affinities, and gaining insights into chiral recognition mechanisms [].
Q10: What are the potential cross-disciplinary applications of research on this compound?
A10: Research on this compound extends beyond traditional organic chemistry and finds applications in diverse fields such as:
- Pharmaceutical Sciences: Its use as a chiral building block in drug synthesis and as a model substrate for studying enzyme kinetics and enantioselectivity holds promise for developing new pharmaceuticals [, ].
- Biotechnology: The exploration of diverse enzymes for this compound resolution and the development of immobilized biocatalysts have significant implications for biocatalytic processes and industrial applications [, , , , , , , , , , ].
- Materials Science: The study of interactions between this compound and materials like polysulfone microspheres for developing bioreactors highlights its relevance in material science and bioengineering [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



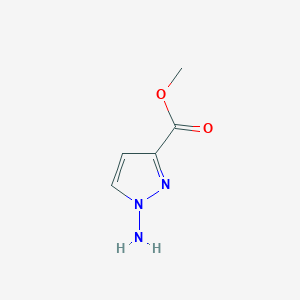
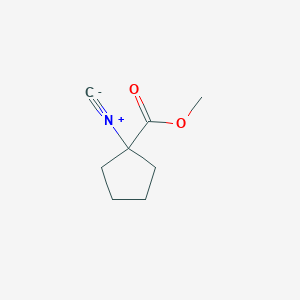
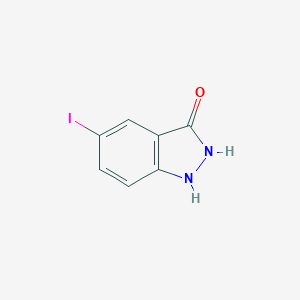
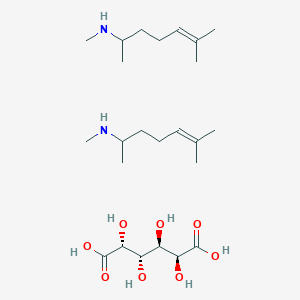


![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
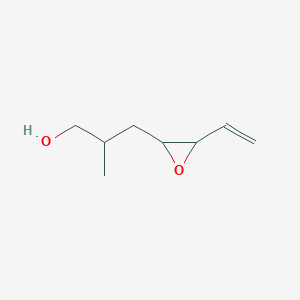



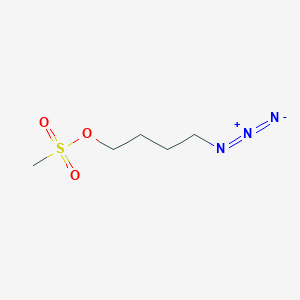
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
